molecular formula C16H14N2O2 B1518045 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1154899-15-6

2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1518045
CAS RN: 1154899-15-6
M. Wt: 266.29 g/mol
InChI Key: NJGOBDBDDJRZQB-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1154899-15-6 . It has a molecular weight of 266.3 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 77.5±0.5 cm3 . It has 4 hydrogen bond acceptors and 3 freely rotating bonds . The compound’s ACD/LogP value is 4.47 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.

Scientific Research Applications

Hydroamination and Aminooxygenation Processes

The compound 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has been involved in the aqueous synthesis of methylimidazo[1,2-a]pyridines, with applications extending to imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline. Notably, the silver-catalyzed intramolecular aminooxygenation process has been utilized to produce imidazo[1,2-a]pyridine-3-carbaldehydes, indicating its potential role in complex chemical syntheses (Mohan, Rao, & Adimurthy, 2013).

Luminescence Sensing

A structural relative of the compound, particularly in the dimethylphenyl imidazole dicarboxylate family, has been used in the creation of lanthanide(III)-organic frameworks. These frameworks are sensitive to benzaldehyde-based derivatives, indicating their utility in fluorescence sensing applications (Shi, Zhong, Guo, & Li, 2015).

Catalytic Applications and Chemical Synthesis

The compound has been associated with a variety of catalytic and synthetic processes:

  • Copper-catalyzed nucleophilic addition to N-acyliminium ions derived from N-benzyloxycarbonylamino sulfones, signifying its role in C-3 functionalization of imidazo[1,2-a]pyridine (Park & Jun, 2017).
  • In the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, emphasizing its involvement in complex molecular structures (Maleki, 2014).
  • Utilization in the synthesis of 2-aminoimidazole alkaloids, showcasing its versatility in the production of biologically relevant compounds (Ando & Terashima, 2010).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOBDBDDJRZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
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